REACTION_CXSMILES
|
OCC1C=CC=C[C:4]=1[C:9]1[S:10][C:11]([C:14]([F:17])([F:16])[F:15])=[CH:12][CH:13]=1.[OH:18][C:19]1[CH:26]=[CH:25][C:22]([CH:23]=[O:24])=[CH:21][CH:20]=1.CCOC(/N=N/C(O[CH2:37][CH3:38])=O)=O>C1COCC1>[C:38]1([C:12]2[CH:13]=[C:9]([CH2:4][O:18][C:19]3[CH:26]=[CH:25][C:22]([CH:23]=[O:24])=[CH:21][CH:20]=3)[S:10][C:11]=2[C:14]([F:15])([F:16])[F:17])[CH:37]=[CH:12][CH:13]=[CH:9][CH:4]=1
|
Name
|
2-hydroxymethyl-4-phenyl-5-trifluoromethyl-thiophene
|
Quantity
|
1.95 g
|
Type
|
reactant
|
Smiles
|
OCC1=C(C=CC=C1)C=1SC(=CC1)C(F)(F)F
|
Name
|
|
Quantity
|
925 mg
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=O)C=C1
|
Name
|
diethylazodicarboxylate
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
CCOC(=O)/N=N/C(=O)OCC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C=1C=C(SC1C(F)(F)F)COC1=CC=C(C=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 184% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |